1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol 1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17639395
InChI: InChI=1S/C10H13N3S/c1-10(2,3)13-8-4-5-11-6-7(8)12-9(13)14/h4-6H,1-3H3,(H,12,14)
SMILES:
Molecular Formula: C10H13N3S
Molecular Weight: 207.30 g/mol

1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol

CAS No.:

Cat. No.: VC17639395

Molecular Formula: C10H13N3S

Molecular Weight: 207.30 g/mol

* For research use only. Not for human or veterinary use.

1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol -

Specification

Molecular Formula C10H13N3S
Molecular Weight 207.30 g/mol
IUPAC Name 1-tert-butyl-3H-imidazo[4,5-c]pyridine-2-thione
Standard InChI InChI=1S/C10H13N3S/c1-10(2,3)13-8-4-5-11-6-7(8)12-9(13)14/h4-6H,1-3H3,(H,12,14)
Standard InChI Key XYXQLLNARXPPAE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)N1C2=C(C=NC=C2)NC1=S

Introduction

Structural Characterization and Molecular Properties

Core Framework and Substituent Effects

The imidazo[4,5-c]pyridine scaffold consists of a fused bicyclic system combining an imidazole ring (positions 1–3) and a pyridine ring (positions 4–6). In 1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol, the tert-butyl group occupies the 1-position of the imidazole ring, while a thiol (-SH) group is attached to the 2-position. This substitution pattern introduces significant steric and electronic effects:

  • The bulky tert-butyl group enhances kinetic stability by hindering nucleophilic attack at the adjacent nitrogen .

  • The thiol moiety contributes to hydrogen bonding and metal coordination capabilities, which are critical for biological activity .

The molecular formula is C₁₀H₁₃N₃S, with a molar mass of 207.30 g/mol . Key structural descriptors include:

PropertyValueSource
SMILESCC(C)(C)N1C2=C(C=NC=C2)NC1=S
InChIKeyYAFATTDXXXKCIQ-UHFFFAOYSA-N
Topological Polar Surface Area44.12 Ų
LogP (octanol-water)2.11 (consensus)

Synthetic Methodologies and Crystallographic Data

Plausible Synthetic Routes

While no explicit synthesis of 1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol is documented, analogous imidazopyridine derivatives are typically synthesized via:

  • Cyclocondensation reactions: For example, Huang et al. synthesized 2-tert-butyl-1H-imidazo[4,5-b]pyridine by reacting 2,3-diiodopyridine with pivalamidine in the presence of Cs₂CO₃ and CuI in toluene at 110°C . Adapting this protocol, substitution with a sulfur source (e.g., Lawesson’s reagent) could introduce the thiol group.

  • Post-functionalization: Thiolation of a preformed imidazopyridine carbonyl precursor via thionation reagents .

Crystallographic Insights

Although crystallographic data for the title compound is unavailable, the orthorhombic crystal system (Pbca) observed in 2-tert-butyl-1H-imidazo[4,5-b]pyridine provides a reference :

ParameterValue
Unit cell dimensionsa = 9.4795(7) Å, b = 10.7585(10) Å, c = 18.8783(13) Å
Volume1925.3(3) ų
Space groupPbca (no. 14)

The tert-butyl group in related structures induces torsional strain, leading to non-planar conformations that may influence packing efficiency .

Physicochemical and Pharmacokinetic Profiling

Solubility and Permeability

The compound’s LogP of 2.11 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . Predicted aqueous solubility is 0.348 mg/mL (ESOL model), classifying it as sparingly soluble . Its topological polar surface area (TPSA) of 44.12 Ų indicates potential for blood-brain barrier penetration, a trait leveraged in central nervous system-targeted therapies .

Metabolic Stability and Toxicity

  • Cytochrome P450 interactions: Computational models predict inhibition of CYP1A2 and CYP2C19 isoforms, necessitating caution in co-administration with drugs metabolized by these enzymes .

  • Hazard profiles: Analogous thiol-containing compounds often exhibit irritancy (H315, H319, H335) , warranting proper handling protocols.

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